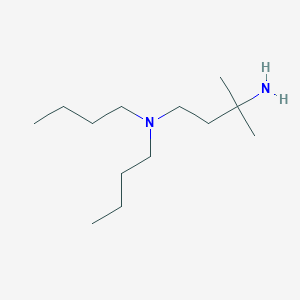
N1,N1-Dibutyl-3-methylbutane-1,3-diamine
Cat. No. B8439055
M. Wt: 214.39 g/mol
InChI Key: CKLILWOFDKLDGW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08278482B2
Procedure details


3-Azido-N,N-dibutyl-3-methylbutanamide (16.0 g, 61.8 mmol) was dissolved into anhdrous THF (100 mL, 0.2 M) and added dropwise to a suspension of LAH (4.60 g, 2.0 equiv, 0.124 mol) in anhydrous THF (150 mL) over 25 min. After complete addition, the flask was fitted with a condenser and the reaction heated in a 70° C. oil bath for 8 h. The reaction mixture was removed from the bath and stirred at room temperature for 17 h. The reaction mixture was cooled in an ice bath and water (4.6 mL) was added dropwise over 20 min. Then 15% NaOH solution (4.6 mL) was added dropwise over 10 min. The suspension was stirred for a further 10 min and water (9.0 mL) was added in one portion and the mixture stirred for 30 min to give a fine white suspension. The suspension was filtered through a pad of Celite® and the white cake was washed with isopropanol (3×150 mL) and the combined filtrate was concentrated on a rotovap and briefly dried under high vacuum give a pale yellow liquid (10.2 g, 76.9%). The crude product was used without further purification. LRMS (ESI+) for C13H30N2 (214.2); Found: 215 (MH+).
Identifiers


|
REACTION_CXSMILES
|
[N:1]([C:4]([CH3:18])([CH3:17])[CH2:5][C:6]([N:8]([CH2:13][CH2:14][CH2:15][CH3:16])[CH2:9][CH2:10][CH2:11][CH3:12])=O)=[N+]=[N-].[H-].[H-].[H-].[H-].[Li+].[Al+3]>C1COCC1>[CH2:9]([N:8]([CH2:13][CH2:14][CH2:15][CH3:16])[CH2:6][CH2:5][C:4]([CH3:18])([NH2:1])[CH3:17])[CH2:10][CH2:11][CH3:12] |f:1.2.3.4.5.6|
|
Inputs


Step One
|
Name
|
3-Azido-N,N-dibutyl-3-methylbutanamide
|
|
Quantity
|
16 g
|
|
Type
|
reactant
|
|
Smiles
|
N(=[N+]=[N-])C(CC(=O)N(CCCC)CCCC)(C)C
|
|
Name
|
|
|
Quantity
|
100 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1CCOC1
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
70 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
stirred at room temperature for 17 h
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


ADDITION
|
Type
|
ADDITION
|
|
Details
|
After complete addition
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the flask was fitted with a condenser
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The reaction mixture was removed from the bath
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The reaction mixture was cooled in an ice bath
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
water (4.6 mL) was added dropwise over 20 min
|
|
Duration
|
20 min
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
Then 15% NaOH solution (4.6 mL) was added dropwise over 10 min
|
|
Duration
|
10 min
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
The suspension was stirred for a further 10 min
|
|
Duration
|
10 min
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
water (9.0 mL) was added in one portion
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
the mixture stirred for 30 min
|
|
Duration
|
30 min
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to give a fine white suspension
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
The suspension was filtered through a pad of Celite®
|
WASH
|
Type
|
WASH
|
|
Details
|
the white cake was washed with isopropanol (3×150 mL)
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
the combined filtrate was concentrated on a rotovap
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
briefly dried under high vacuum
|
Outcomes


Product
Details
Reaction Time |
17 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(CCC)N(CCC(C)(N)C)CCCC
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 10.2 g | |
| YIELD: PERCENTYIELD | 76.9% | |
| YIELD: CALCULATEDPERCENTYIELD | 77% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |


